molecular formula C27H24NO5+ B10846098 9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide

9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide

Cat. No.: B10846098
M. Wt: 442.5 g/mol
InChI Key: BTWWJBNJLCMOGS-UHFFFAOYSA-N
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Description

9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide is a derivative of berberine, a naturally occurring isoquinoline alkaloid. Berberine is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. The modification of berberine to form this compound aims to enhance its pharmacological properties, particularly its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include:

Chemical Reactions Analysis

Types of Reactions

9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of structural modifications on the biological activity of berberine derivatives.

    Biology: Investigated for its potential to inhibit acetylcholinesterase, making it a candidate for treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The primary mechanism of action of 9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide involves the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide is unique due to its specific structural modification, which enhances its ability to inhibit acetylcholinesterase compared to other berberine derivatives. This makes it a promising candidate for further research and development in the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C27H24NO5+

Molecular Weight

442.5 g/mol

IUPAC Name

17-methoxy-16-(2-phenoxyethoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C27H24NO5/c1-29-24-8-7-18-13-23-21-15-26-25(32-17-33-26)14-19(21)9-10-28(23)16-22(18)27(24)31-12-11-30-20-5-3-2-4-6-20/h2-8,13-16H,9-12,17H2,1H3/q+1

InChI Key

BTWWJBNJLCMOGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCOC6=CC=CC=C6

Origin of Product

United States

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